molecular formula C17H14N2O2S B2711245 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 18741-31-6

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No. B2711245
CAS RN: 18741-31-6
M. Wt: 310.37
InChI Key: HYFYOEZSWVIWQR-UHFFFAOYSA-N
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Description

“2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one” is a chemical compound with the linear formula C17H14N2O2S . It is related to other compounds such as 2-((2-oxopropyl)thio)benzoic acid and acetic acid, 2-[(2-oxopropyl)thio]- .


Molecular Structure Analysis

The molecular structure of “2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one” is represented by the linear formula C17H14N2O2S . The related compound, acetic acid, 2-[(2-oxopropyl)thio]-, has a molecular formula of C5H8O3S and contains 16 bonds; 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 sulfide .

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Research on derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one, has demonstrated their potential in antimicrobial and anticonvulsant applications. Notably, certain compounds within this class have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, these derivatives exhibit significant anticonvulsant properties, highlighting their dual-functional capability in medical research (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Characterization

The synthesis of new oxime carbamates from 3-aryl-2-thioquinazolin-4(3H)-one derivatives, including the specific compound , has been explored. These compounds have been characterized and tested for their antibacterial and antifungal properties, providing a foundation for further pharmacological study (Patil, Jadhav, & Deshmukh, 2012).

Anti-platelet Aggregation

A study focusing on the synthesis of novel 2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives, closely related to the queried compound, found these derivatives to exhibit anti-platelet aggregation activity. This suggests potential therapeutic applications in preventing thrombosis and other cardiovascular diseases (Eskandariyan & Kobarfard, 2012).

Antitumor Agents

The synthesis and biological evaluation of some novel substituted 2-mercapto-3-phenethylquinazolines, which are structurally related to the compound of interest, have revealed their potential as antitumor agents. This research indicates the capability of these compounds to selectively inhibit the growth of certain cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Alanazi et al., 2013).

Molecular Docking Studies

Advanced research including molecular docking studies on quinazolinone–thiazolidine–quinoline compounds, which share a core structure with the queried compound, has been conducted to explore their potential binding mechanisms and interactions with bacterial proteins. These studies can inform the design of compounds with enhanced antibacterial activity (Desai, Dodiya, & Shihory, 2011).

properties

IUPAC Name

2-(2-oxopropylsulfanyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-15-10-6-5-9-14(15)16(21)19(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYOEZSWVIWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one

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